molecular formula C17H21N3O2 B12986554 Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate

Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate

Cat. No.: B12986554
M. Wt: 299.37 g/mol
InChI Key: MTBUEHCYQZHIFI-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate is a complex organic compound that features a benzimidazole core, a cyclobutyl ring, and an ethyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The cyclobutyl ring can be introduced via cycloaddition reactions, and the acrylate moiety can be added through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also affect cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclobutyl ring, which can impart different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

ethyl (E)-3-[2-(1-aminocyclobutyl)-3-methylbenzimidazol-5-yl]prop-2-enoate

InChI

InChI=1S/C17H21N3O2/c1-3-22-15(21)8-6-12-5-7-13-14(11-12)20(2)16(19-13)17(18)9-4-10-17/h5-8,11H,3-4,9-10,18H2,1-2H3/b8-6+

InChI Key

MTBUEHCYQZHIFI-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC2=C(C=C1)N=C(N2C)C3(CCC3)N

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(C=C1)N=C(N2C)C3(CCC3)N

Origin of Product

United States

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